molecular formula C13H16ClN3O2 B2664900 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1353943-77-7

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No. B2664900
M. Wt: 281.74
InChI Key: ZEEZQEYGMGHFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H16ClN3O2 . It has an average mass of 281.738 Da and a monoisotopic mass of 281.093109 Da . This compound is used in the production of high-quality specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial Applications

A series of novel compounds derived from 1,4-disubstituted 1,2,3-triazole derivatives, featuring piperazine carboxamides, have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Pharmacological Interest

Derivatives of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride have been studied for their binding affinities at human melanocortin-4 receptors. Compounds based on piperazinebenzylamine derivatives showed similar or lower potency compared to their acyclic analogs, highlighting their relevance in pharmacological research (Tran et al., 2008).

Catalysis and Synthetic Applications

Research has developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities. This highlights the compound's utility in facilitating chemical reactions with significant stereoselectivity, showcasing its value in organic synthesis (Wang et al., 2006).

Material Science and Polymer Research

Studies have synthesized polyamides containing uracil and adenine, using compounds like 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride for the polymerization process. These polyamides were found to have molecular weights ranging approximately from 1000 to 5000 and showed solubility in water, indicating their potential application in the development of novel polymeric materials (Hattori & Kinoshita, 1979).

properties

IUPAC Name

1-[(4-cyanophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c14-7-10-1-3-11(4-2-10)9-16-6-5-15-8-12(16)13(17)18;/h1-4,12,15H,5-6,8-9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEZQEYGMGHFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride

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